N-(1-Adamantylmethyl)-N'-propylthiourea
Description
N-(1-Adamantylmethyl)-N'-propylthiourea is a thiourea derivative characterized by the presence of a rigid adamantylmethyl group and a flexible propyl chain. The adamantane moiety is known to enhance lipophilicity, metabolic stability, and binding affinity in medicinal chemistry, while the thiourea group (-NH-CS-NH-) enables coordination with metal ions and participation in hydrogen bonding .
Properties
Molecular Formula |
C15H26N2S |
|---|---|
Molecular Weight |
266.4 g/mol |
IUPAC Name |
1-(1-adamantylmethyl)-3-propylthiourea |
InChI |
InChI=1S/C15H26N2S/c1-2-3-16-14(18)17-10-15-7-11-4-12(8-15)6-13(5-11)9-15/h11-13H,2-10H2,1H3,(H2,16,17,18) |
InChI Key |
HTHDSGXLTUWKCQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC(=S)NCC12CC3CC(C1)CC(C3)C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Adamantylmethyl)-N’-propylthiourea typically involves the reaction of 1-adamantylmethylamine with propyl isothiocyanate. The reaction is carried out under mild conditions, often in the presence of a solvent such as dichloromethane or ethanol. The reaction proceeds smoothly at room temperature, yielding the desired thiourea derivative .
Industrial Production Methods
Industrial production of N-(1-Adamantylmethyl)-N’-propylthiourea follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and controlled conditions to ensure high yield and purity. The scalability of the reaction makes it feasible for industrial applications .
Chemical Reactions Analysis
Types of Reactions
N-(1-Adamantylmethyl)-N’-propylthiourea undergoes various chemical reactions, including:
Oxidation: The thiourea moiety can be oxidized to form sulfinyl or sulfonyl derivatives.
Reduction: Reduction reactions can convert the thiourea group to the corresponding amine.
Substitution: The adamantyl and propyl groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.
Major Products
The major products formed from these reactions include sulfinyl and sulfonyl derivatives, amines, and various substituted adamantyl and propyl compounds .
Scientific Research Applications
N-(1-Adamantylmethyl)-N’-propylthiourea has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its antimicrobial and antiviral properties.
Industry: Utilized in the production of advanced materials and polymers due to its stability and rigidity.
Mechanism of Action
The mechanism of action of N-(1-Adamantylmethyl)-N’-propylthiourea involves its interaction with specific molecular targets. The adamantyl group provides steric hindrance, which can influence the binding affinity to enzymes and receptors. The thiourea moiety is known to interact with metal ions and can form coordination complexes, affecting various biochemical pathways .
Comparison with Similar Compounds
Key Research Findings
- Adamantane’s Role : The adamantyl group enhances steric bulk and lipophilicity, improving membrane permeability in drug candidates .
- Thiourea Coordination : Thiourea derivatives bind transition metals (Pd, Pt) via sulfur, enabling applications in catalysis and materials science .
- Synthetic Flexibility : Buchwald-Hartwig amination and palladium-catalyzed coupling are effective for introducing adamantyl groups into heterocycles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
